molecular formula C13H20N2O2S B2603331 tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate CAS No. 1461706-90-0

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate

Cat. No.: B2603331
CAS No.: 1461706-90-0
M. Wt: 268.38
InChI Key: MCYAVHPUAINAGT-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopentyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under specific conditions. One common method involves the use of tert-butyl carbamate and 4-cyclopentyl-1,3-thiazole-5-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various carbamate derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound can be used to study the interactions of thiazole-containing molecules with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding .

Medicine: Its structural features can be exploited to develop drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with proteins or enzymes, modulating their activity. The carbamate group can also participate in covalent bonding with nucleophilic residues in biological molecules, leading to changes in their function .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate is unique due to the presence of the cyclopentyl group and the thiazole ring, which confer specific chemical and biological properties. These structural features distinguish it from other carbamate derivatives and make it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl N-(4-cyclopentyl-1,3-thiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-11-10(14-8-18-11)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYAVHPUAINAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CS1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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